

Infigratinib metabolite interference bioanalytical methods

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Compound Focus: Infigratinib

CAS No.: 872511-34-7

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Understanding Infigratinib and Its Metabolites

The first step in troubleshooting is to understand the compounds involved. The table below summarizes the key characteristics of **infigratinib** and its two major active metabolites.

Compound	Role/Origin	Pharmacologic Activity Contribution	Key Mass Transitions (MRM)	Reported Retention Times (min)
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| **Infigratinib (Parent)** | FGFR1-3 inhibitor (parent drug) | 100% (Baseline) | **561.21** → **297.18** [1] **560.3** → **313.2** [2] | **0.82 min** (Column: Orosil C18, 150 mm) [1] ~**6.0 hours** (Median Tmax in plasma) [3] | | **BHS697** | Major active metabolite (CYP3A4) | 16% - 33% [2] [3] | **532.3** → **285.3** [2] | Information not specific in search results | | **CQM157** | Major active metabolite (Biotransformation) | 9% - 12% [2] [3] | **463.2** → **242.2** [2] | Information not specific in search results |

Mechanisms and Sources of Interference

Metabolite interference can arise from several sources, primarily due to similarities in chemical structure and behavior during analysis.

- **Structural Similarity:** As metabolites are derivatives of the parent drug, they often share similar physicochemical properties. This can lead to:
 - **Incomplete Chromatographic Separation:** Metabolites may co-elute with the parent drug or internal standard if the LC method is not optimized [4] [5].
 - **Cross-talk in MRM Detection:** In-source fragmentation of a metabolite can produce ions with the same mass-to-charge ratio as the parent ion, leading to signal inflation for the wrong analyte [4].
- **Metabolic Interference with Enzymes:** **Infigratinib** is not just a substrate for metabolism; it can also **inhibit and inactivate metabolic enzymes** like CYP3A4 and CYP2J2 [6] [7]. This mechanism-based inactivation could potentially alter the metabolic profile of the drug itself or co-administered drugs in preclinical incubations, indirectly affecting bioanalysis.
- **Matrix Effects:** Phospholipids and other endogenous components in plasma can cause ion suppression or enhancement, which affects the accuracy of quantification for all analytes. This effect can be inconsistent between the parent drug and its metabolites [4] [5].

Troubleshooting Guides and Method Optimization

Here are specific protocols and checks to address common issues.

FAQ: How can I achieve better separation of infigratinib from its metabolites?

Answer: Optimizing the chromatographic conditions is crucial. Here is a validated method you can use as a starting point [1]:

- **Sample Preparation:** Use **liquid-liquid extraction (LLE)** with ethyl acetate. This provides a cleaner sample compared to protein precipitation, reducing potential matrix interferents.
- **LC Conditions:**
 - **Column:** Orosil, 3 μ m, C18, 150 x 4.6 mm
 - **Mobile Phase:** Acetonitrile / Methanol / 0.1% Formic Acid in water (60:30:10 v/v)
 - **Flow Rate:** 0.8 mL/min
 - **Injection Volume:** 5 μ L
 - **Run Time:** 2.0 minutes
- **MS/MS Detection:**
 - **Ionization Mode:** Electrospray Ionization (ESI), Positive mode
 - **Detection:** Multiple Reaction Monitoring (MRM)
 - **Source Temperature:** 120°C

- **Desolvation Temperature:** 350°C

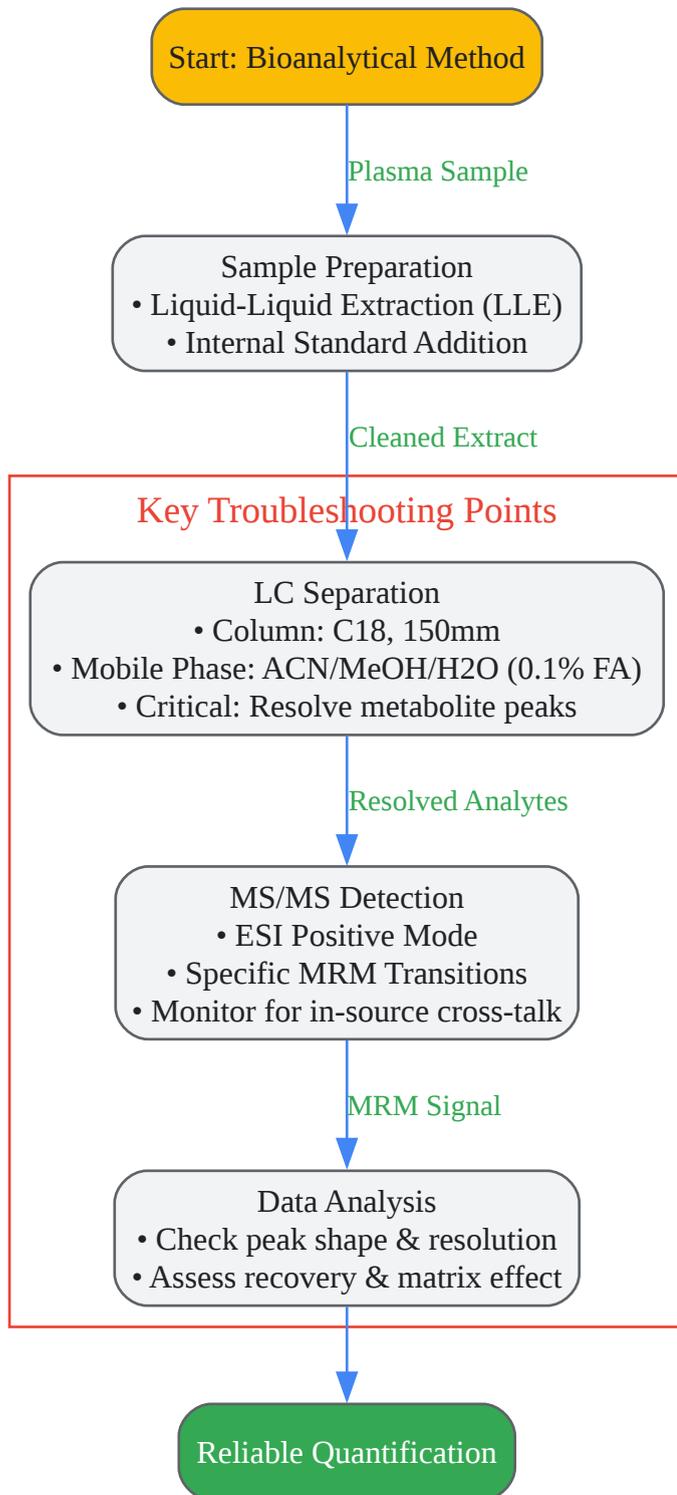
FAQ: My method shows inconsistent recovery and accuracy. What should I check?

Answer: This often points to issues with sample preparation or matrix effects. Implement the following checks:

- **Assess Extraction Recovery and Matrix Effect** [4] [5]:
 - **Procedure:** Prepare three sets of samples: (A) Spiked in neat solution, (B) Spiked into plasma extract post-extraction, and (C) Spiked into plasma pre-extraction.
 - **Calculation:**
 - $\text{Recovery (\%)} = (\text{Peak Area C} / \text{Peak Area B}) * 100$
 - $\text{Matrix Effect (\%)} = (\text{Peak Area B} / \text{Peak Area A}) * 100$
 - **Acceptance Criteria:** Recovery and matrix effect should be consistent and precise (generally %CV < 15%) across low, medium, and high QC concentrations.
- **Verify Your Internal Standard (IS):**
 - **Ideal IS:** A stable isotope-labeled version of **infigratinib** is the best choice as it mimics the parent drug and metabolites perfectly through all steps [5].
 - **Alternative IS:** If not available, a structural analog like **Dasatinib** has been used successfully in published methods. Ensure it is stable and does not co-elute with any known metabolite [1].
- **Check for Infigratinib Stability:**
 - Evaluate the stability of **infigratinib** in the plasma matrix under various conditions, including benchtop, freeze-thaw, and long-term frozen storage, as per FDA bioanalytical method validation guidelines [5].

Experimental Workflow for Bioanalysis

The following diagram maps the key stages of the bioanalytical process, highlighting critical points where interference should be monitored and addressed.



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